3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one
Overview
Description
3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. . This particular compound is characterized by the presence of a diethylamino group, an acryloyl group, and a methoxy group attached to the chromen-2-one core structure.
Preparation Methods
The synthesis of 3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives . This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as sulfuric acid or trifluoroacetic acid. The reaction conditions may vary depending on the specific requirements of the synthesis, but generally, it is carried out at elevated temperatures to facilitate the formation of the coumarin ring.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions can occur at the diethylamino or methoxy groups, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe due to its unique photophysical properties . In biology and medicine, it has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent . The compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
In the industrial sector, this compound is used in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its unique electronic properties make it suitable for use in these advanced technologies.
Mechanism of Action
The mechanism of action of 3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation or induce apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) may also contribute to its cytotoxic effects.
In the context of its use as a fluorescent probe, the compound undergoes excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT) processes, which are responsible for its dual fluorescence properties . These processes are influenced by the solvent environment and the compound’s molecular structure.
Comparison with Similar Compounds
3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one can be compared with other coumarin derivatives such as 3-hydroxyflavone and 7-hydroxycoumarin . While these compounds share a similar core structure, the presence of different substituents imparts unique properties to each compound. For example, 3-hydroxyflavone exhibits strong fluorescence and is used as a fluorescent probe, while 7-hydroxycoumarin is known for its anticoagulant properties.
The uniqueness of this compound lies in its combination of diethylamino, acryloyl, and methoxy groups, which contribute to its distinct photophysical and biological properties.
Properties
IUPAC Name |
3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-7-methoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-4-24(5-2)18-10-6-16(7-11-18)8-13-21(25)20-14-17-9-12-19(27-3)15-22(17)28-23(20)26/h6-15H,4-5H2,1-3H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXGLECWQGZCEC-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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